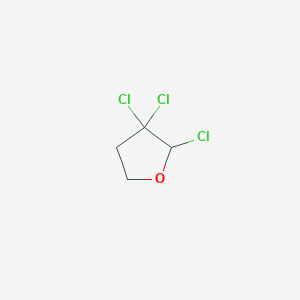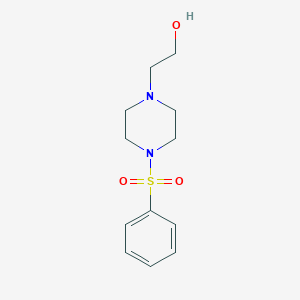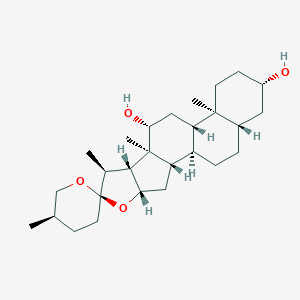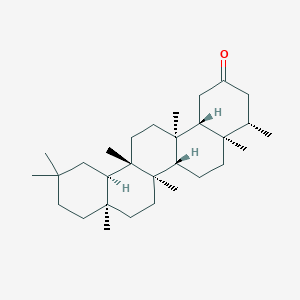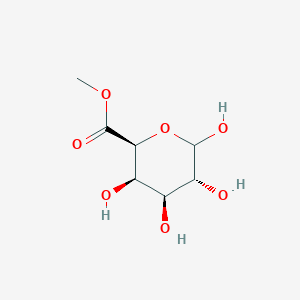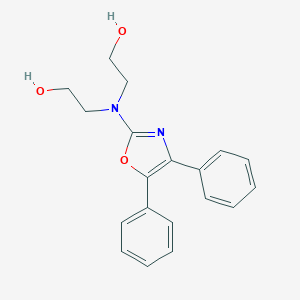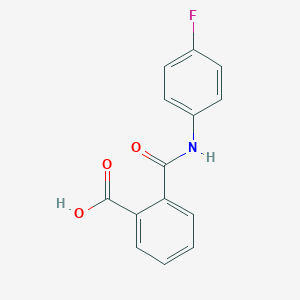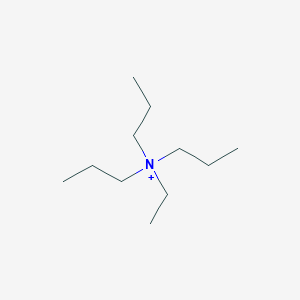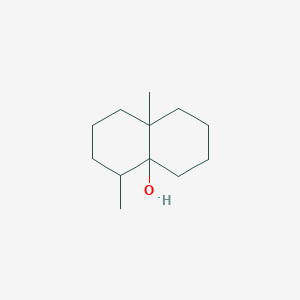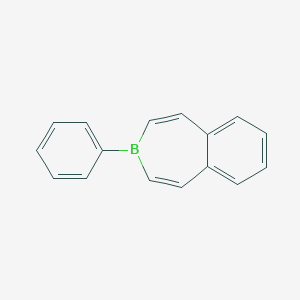
3-Phenyl-3H-3-benzoborepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taurodeoxílico ácido sal sódico hidratado es un ácido biliar derivado del ácido desoxicólico. Se forma en el hígado mediante la conjugación del desoxicolato con un grupo taurina, comúnmente encontrado en la forma de una sal de sodio . Este compuesto es conocido por su actividad detergente y se utiliza en diversas aplicaciones de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación del taurodeoxílico ácido sal sódico hidratado implica la conjugación del ácido desoxicólico con la taurina. El proceso generalmente incluye los siguientes pasos:
Conjugación: El ácido desoxicólico se hace reaccionar con la taurina en presencia de un agente de acoplamiento.
Métodos de producción industrial
Los métodos de producción industrial para el taurodeoxílico ácido sal sódico hidratado son similares a la síntesis de laboratorio, pero a mayor escala. El proceso implica:
Conjugación a gran escala: Utilización de reactores industriales para conjugar el ácido desoxicólico con la taurina.
Purificación y cristalización: Empleo de técnicas de cristalización a gran escala para purificar el producto.
Análisis De Reacciones Químicas
Tipos de reacciones
El taurodeoxílico ácido sal sódico hidratado se somete a diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo ácido sulfónico.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados.
Aplicaciones Científicas De Investigación
El taurodeoxílico ácido sal sódico hidratado tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del taurodeoxílico ácido sal sódico hidratado implica su interacción con los receptores y transportadores de ácidos biliares. Activa vías como las vías TGR5 y S1PR2, influenciando diversos procesos celulares . Las propiedades detergentes del compuesto también juegan un papel en sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido tauroquenodesoxicólico: Otro ácido biliar con estructura y propiedades moleculares similares.
Ácido tauroursodeoxicólico: Conocido por sus efectos neuroprotectores y antiapoptóticos.
Ácido taurocólico: Un ácido biliar con un patrón de hidroxilación diferente.
Singularidad
El taurodeoxílico ácido sal sódico hidratado es único debido a su activación específica de las vías TGR5 y S1PR2, que no están tan activadas por otros ácidos biliares similares . Sus propiedades detergentes también lo hacen particularmente útil en la solubilización de proteínas y el aislamiento de proteínas de membrana .
Propiedades
Número CAS |
16703-13-2 |
|---|---|
Fórmula molecular |
C16H13B |
Peso molecular |
216.1 g/mol |
Nombre IUPAC |
3-phenyl-3-benzoborepine |
InChI |
InChI=1S/C16H13B/c1-2-8-16(9-3-1)17-12-10-14-6-4-5-7-15(14)11-13-17/h1-13H |
Clave InChI |
XEJIFQKEOWMUDF-UHFFFAOYSA-N |
SMILES |
B1(C=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
SMILES canónico |
B1(C=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
Sinónimos |
3-Phenyl-3H-3-benzoborepin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





